molecular formula C21H17N3O2S B11969839 N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide

N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide

Cat. No.: B11969839
M. Wt: 375.4 g/mol
InChI Key: HMZZFOVSCIUKIC-UHFFFAOYSA-N
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Description

N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide: is a complex organic compound with the molecular formula C21H17N3O2S and a molecular weight of 375.453 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide typically involves the following steps :

    Formation of Thienopyrimidine Core: The thienopyrimidine core is synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.

    Substitution Reaction: The 4-position of the thienopyrimidine ring is substituted with a 4-methylphenyl group through a nucleophilic substitution reaction.

    Coupling Reaction: The resulting compound is then coupled with 3-hydroxyphenylacetamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nitric acid, bromine, sulfuric acid as catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex thienopyrimidine derivatives.

    Biology: Investigated for its potential as a kinase inhibitor, particularly targeting protein kinase CK2.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide involves its interaction with specific molecular targets . It is known to inhibit protein kinase CK2, a key enzyme involved in various cellular processes such as cell proliferation and apoptosis. The compound binds to the ATP-binding site of CK2, thereby preventing its activity and leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

  • 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid
  • 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride

Comparison:

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

N-[3-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide

InChI

InChI=1S/C21H17N3O2S/c1-13-6-8-15(9-7-13)18-11-27-21-19(18)20(22-12-23-21)26-17-5-3-4-16(10-17)24-14(2)25/h3-12H,1-2H3,(H,24,25)

InChI Key

HMZZFOVSCIUKIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC(=C4)NC(=O)C

Origin of Product

United States

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